molecular formula C11H10N2O2 B3037674 1-benzyl-1H-imidazole-5-carboxylic acid CAS No. 5317-07-7

1-benzyl-1H-imidazole-5-carboxylic acid

Cat. No.: B3037674
CAS No.: 5317-07-7
M. Wt: 202.21 g/mol
InChI Key: KFCCJOSPLDQLRS-UHFFFAOYSA-N
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Description

1-Benzyl-1H-imidazole-5-carboxylic acid is a chemical compound with the molecular weight of 202.21 . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H10N2O2/c14-11(15)10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 202.21 . The compound is stored at refrigerator temperatures .

Scientific Research Applications

Aminocarbonylation of 1H-imidazoles

Aminocarbonylation of 5-aryl-4-iodo-1H-imidazoles using ex situ generation of CO with an amino acid amide nucleophile has been employed to prepare 5-aryl-1-benzyl-1H-imidazole-4-carboxamides. This process, which includes a direct C-5 arylation of 1-benzyl-1H-imidazole and regioselective C-4 iodination, is significant for the synthesis of imidazole-based peptidomimetics, such as constrained H-Phe-Phe-NH2 analogues (Skogh et al., 2013).

Functionalization of 1H-Pyrazole-3-Carboxylic Acid

1H-pyrazole-3-carboxylic acid has been successfully transformed into 1H-pyrazole-3-carboxamide and further into a 3H-imidazo[4,5-b]pyridine derivative. The synthesized compounds were characterized spectroscopically, and the mechanisms of these reactions were examined theoretically, highlighting the diverse potential of imidazole derivatives in chemical synthesis (Yıldırım et al., 2005).

Synthesis of Imidazole-Substituted Metal-Organic Frameworks

Metal-organic frameworks (MOFs) with 1H-imidazol-4-yl-containing ligands exhibit diverse structures and properties. For instance, the use of these ligands in conjunction with varied carboxylate ligands under hydro- and solvothermal conditions has led to the creation of new MOFs with unique network structures, showcasing the structural diversity and sensing properties of these materials (Liu et al., 2018).

Structural Analysis of Imidazole/Benzimidazole Salts

Imidazole/benzimidazole salts prepared with various carboxylic acids exhibit diverse crystal structures, mainly due to their supramolecular synthons. The extensive hydrogen bonding between acid and imidazolyl components and the role of weak and strong noncovalent interactions in crystal packing highlight the potential of these compounds in creating structured materials with specific properties (Jin et al., 2015).

Safety and Hazards

This compound is classified under GHS07 and has the signal word 'Warning’ . It may cause respiratory irritation, skin irritation, and serious eye irritation .

Properties

IUPAC Name

3-benzylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCCJOSPLDQLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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